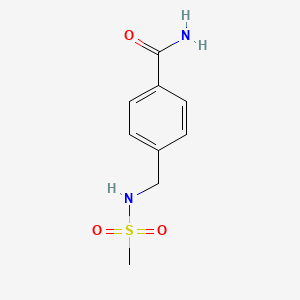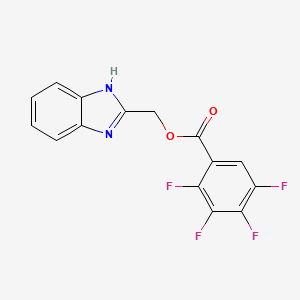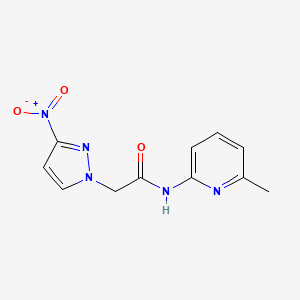
1-(biphenyl-4-ylsulfonyl)-N-phenylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a biphenyl sulfonyl group attached to a piperidine carboxamide structure
Preparation Methods
The synthesis of 1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl sulfonyl chloride. This is followed by the reaction with piperidine and subsequent carboxylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl rings or the piperidine nitrogen. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The biphenyl structure allows for hydrophobic interactions, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE can be compared with other biphenyl sulfonyl compounds and piperidine derivatives. Similar compounds include:
1,1’-Biphenyl-4-sulfonyl chloride: Used as a precursor in the synthesis of various sulfonyl compounds.
N-Phenylpiperidine-4-carboxamide: A simpler analog without the biphenyl sulfonyl group. The uniqueness of 1-{[1,1’-BIPHENYL]-4-SULFONYL}-N-PHENYLPIPERIDINE-4-CARBOXAMIDE lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H24N2O3S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-phenyl-1-(4-phenylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H24N2O3S/c27-24(25-22-9-5-2-6-10-22)21-15-17-26(18-16-21)30(28,29)23-13-11-20(12-14-23)19-7-3-1-4-8-19/h1-14,21H,15-18H2,(H,25,27) |
InChI Key |
XOMLLDOZYXVRLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11493784.png)

![ethyl [5-(3-nitrophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B11493792.png)

![2-amino-5-oxo-6-phenyl-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11493794.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11493801.png)
![Propan-2-yl 6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylate](/img/structure/B11493815.png)
![N-[2-(diethylamino)ethyl]-4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzamide](/img/structure/B11493816.png)
![4-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11493823.png)
![4-acetyl-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11493824.png)
![8,9-diethoxy-4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11493831.png)
![N-[1-(butan-2-yl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-tert-butylbenzamide](/img/structure/B11493851.png)
![1-(3-chlorophenyl)-3-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B11493853.png)
